1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
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Overview
Description
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, an oxazolidinone ring, and a urea moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction is typically carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable leaving group on the aromatic ring.
Formation of the urea moiety: The final step involves the reaction of the oxazolidinone intermediate with an isocyanate or a carbamoyl chloride to form the urea moiety. This reaction is typically carried out under mild conditions to avoid decomposition of the intermediate.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions.
Chemical Reactions Analysis
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl or oxazolidinone ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of alcohols or amines, depending on the specific conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group. Common reagents for this reaction include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Scientific Research Applications
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Pharmacology: Researchers investigate the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as polymers or coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea can be compared with other similar compounds, such as:
1-(2,5-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring. The change in substitution can affect the compound’s chemical and biological properties.
1-(2,6-difluorophenyl)-3-[(2-oxo-3-methyl-1,3-oxazolidin-5-yl)methyl]urea: This compound has a methyl group instead of a phenyl group on the oxazolidinone ring. The presence of the methyl group can influence the compound’s reactivity and interactions with biological targets.
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)ethyl]urea: This compound has an ethyl group instead of a methyl group linking the oxazolidinone ring to the urea moiety. The longer chain can affect the compound’s steric properties and its ability to interact with molecular targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c18-13-7-4-8-14(19)15(13)21-16(23)20-9-12-10-22(17(24)25-12)11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJZGFWDDGOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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